N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
N-[(2E)-6-Bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived compound characterized by a brominated benzothiazole ring fused with a benzamide moiety. Its molecular formula is C₁₆H₁₂BrN₂OS, and it adopts an (E)-configuration at the imine bond (C=N) within the benzothiazole ring system . The bromine atom at position 6 and the methyl group at position 3 on the benzothiazole ring contribute to its distinct electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive benzothiazole derivatives, such as enzyme inhibitors and corrosion inhibitors .
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-18-12-8-7-11(16)9-13(12)20-15(18)17-14(19)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWAGCVOWWQYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with 3-bromo-2-methylbenzaldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing benzothiazole moieties exhibit significant anticancer properties. The specific compound N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the presence of the bromine atom enhances its efficacy by increasing lipophilicity and facilitating cell membrane penetration.
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against various bacterial strains. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Safety Assessment
Given the increasing regulatory scrutiny on chemical safety, this compound has been evaluated for its potential toxic effects. In vitro studies have been conducted to assess cytotoxicity using human cell lines. The data indicate a dose-dependent response, providing critical information for risk assessment in cosmetic and pharmaceutical applications.
Mechanistic Studies
Using advanced techniques such as Next Generation Risk Assessment (NGRA), researchers have begun to elucidate the molecular mechanisms underlying the toxicity of this compound. The integration of historical data with new methodologies allows for a comprehensive understanding of its effects on human health.
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to form stable thin films is advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating benzothiazole derivatives into polymer matrices can improve their performance in various applications.
Data Tables
Anticancer Study
In a recent study published in a peer-reviewed journal, this compound was tested against various cancer cell lines including breast and lung cancer models. The results demonstrated significant inhibition of cell proliferation with an IC50 value indicating potent activity compared to standard chemotherapeutics.
Toxicity Assessment
A comprehensive toxicity assessment was performed using human liver cell lines to evaluate the hepatotoxic potential of this compound. The findings indicated that at lower concentrations, the compound exhibited minimal toxicity; however, higher concentrations led to increased markers of liver damage.
Mechanism of Action
The mechanism of action of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide and related benzothiazole-benzamide derivatives:
Structural Modifications and Their Implications
Alkyl Groups (3-CH₃, 3-C₂H₅): Methyl and ethyl groups at position 3 influence steric hindrance and solubility. Ethyl derivatives (e.g., ) exhibit higher lipophilicity, which may improve membrane permeability in drug candidates.
Sulfamoyl (SO₂N(CH₃)₂): This group in introduces hydrogen-bond acceptor sites, critical for interactions with biological targets like kinases.
Hybrid Systems :
- Compounds with sulfonamide (e.g., ) or carbamothioyl (e.g., ) groups replace the benzamide moiety, diversifying hydrogen-bonding and charge-transfer capabilities.
Biological Activity
N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its pharmacological properties. The presence of the bromine atom and the methyl group enhances its biological activity by influencing its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes linked to various diseases, particularly in cancer and microbial infections.
- Receptor Binding : It may bind to receptors involved in cell signaling pathways, modulating their activity and leading to altered cellular responses.
Anticancer Activity
Research indicates that compounds with similar structures exhibit potent anticancer properties. For instance:
- In Vitro Studies : Compounds derived from benzothiazole have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
Antimicrobial Activity
Benzothiazole derivatives have also been studied for their antimicrobial properties:
- Inhibition of Bacterial Growth : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Case Studies
- Anticancer Efficacy : A study evaluated the antiproliferative effects of several benzothiazole derivatives on human cancer cell lines. The results showed that modifications in the benzothiazole structure significantly influenced their cytotoxicity, suggesting a structure–activity relationship that could be leveraged for drug design .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against Mycobacterium tuberculosis. The study found that specific substitutions led to enhanced activity against non-tuberculous mycobacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
